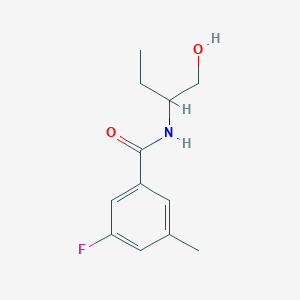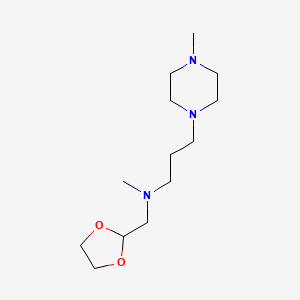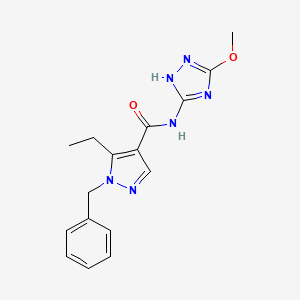
3-fluoro-N-(1-hydroxybutan-2-yl)-5-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(1-hydroxybutan-2-yl)-5-methylbenzamide, also known as JNJ-28330835, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-hydroxybutan-2-yl)-5-methylbenzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells. In neurodegenerative disorders, PARP inhibition has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound leads to the accumulation of DNA damage, which ultimately results in cell death. In neurodegenerative disorders, this compound has been found to reduce oxidative stress and inflammation, leading to neuroprotection. This compound has also been found to exhibit anti-inflammatory effects in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-fluoro-N-(1-hydroxybutan-2-yl)-5-methylbenzamide is its potent PARP inhibition, which makes it a promising candidate for the treatment of various diseases. This compound has also been found to exhibit good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its low solubility, which can make it challenging to formulate for in vivo studies.
Future Directions
There are several future directions for the research on 3-fluoro-N-(1-hydroxybutan-2-yl)-5-methylbenzamide. One potential direction is to study its efficacy in combination with other chemotherapeutic agents in cancer treatment. Another potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies can be conducted to explore the anti-inflammatory effects of this compound in various inflammatory diseases.
Synthesis Methods
The synthesis method of 3-fluoro-N-(1-hydroxybutan-2-yl)-5-methylbenzamide involves the reaction of 3-fluoro-5-methylbenzoic acid with 1-hydroxy-2-aminobutane in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields the desired product, which is then purified using standard chromatographic techniques.
Scientific Research Applications
3-fluoro-N-(1-hydroxybutan-2-yl)-5-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative disorders, this compound has been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's and Parkinson's disease. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and this compound has been found to exhibit anti-inflammatory effects.
properties
IUPAC Name |
3-fluoro-N-(1-hydroxybutan-2-yl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-3-11(7-15)14-12(16)9-4-8(2)5-10(13)6-9/h4-6,11,15H,3,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMEXVZKRQRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC(=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642294.png)
![N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642297.png)


![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7642318.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7642324.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-imidazo[1,5-a]pyridin-7-ylmethanone](/img/structure/B7642332.png)
![2-fluoro-N-[3-fluoro-4-(oxolan-2-ylmethylamino)phenyl]-4-hydroxybenzamide](/img/structure/B7642333.png)
![3-chloro-2,4-difluoro-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7642343.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]ethanone](/img/structure/B7642360.png)
![N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B7642366.png)
![2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-1-(1,4-thiazepan-4-yl)propan-1-one](/img/structure/B7642381.png)
![(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone](/img/structure/B7642384.png)